molecular formula C11H6F3NO3S2 B12855342 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one

Cat. No.: B12855342
M. Wt: 321.3 g/mol
InChI Key: UBXMUNLAQAOIKM-UHFFFAOYSA-N
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Description

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is a chemical compound based on the privileged thiochromen-4-one scaffold, a sulfur-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its rich bioactivities, which include antimicrobial and anticancer properties, and is known to inhibit tumor cell growth and induce apoptosis . The specific substitution pattern on this derivative—featuring a nitro group, a trifluoromethyl group, and a methylthio moiety—suggests its potential as a key intermediate for the synthesis of more complex bioactive molecules or for use in structure-activity relationship (SAR) studies . The thiochromen-4-one core is structurally related to chromones, and its sulfur atom introduces distinct electronic and steric properties that can enhance interactions with biological targets . While the precise biological profile of this specific compound requires further investigation, closely related analogues, particularly thiochromen-4-one 1,1-dioxide derivatives, have demonstrated promising anti-parasitic activity. These related compounds have shown potent efficacy in vitro against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis, with some exhibiting half-maximal inhibitory concentrations (EC50) below 10 μM and high selectivity indices . The mechanism of action for these active analogues is associated with targeting vital parasite enzymes like trypanothione reductase , leading to an increase in reactive oxygen species (ROS) and strong mitochondrial perturbation, ultimately causing parasite death . Researchers can utilize this compound to explore its potential as a novel allosteric modulator or to develop new therapeutic agents against infectious diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6F3NO3S2

Molecular Weight

321.3 g/mol

IUPAC Name

2-methylsulfanyl-8-nitro-6-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C11H6F3NO3S2/c1-19-9-4-8(16)6-2-5(11(12,13)14)3-7(15(17)18)10(6)20-9/h2-4H,1H3

InChI Key

UBXMUNLAQAOIKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromen Backbone: The initial step involves the construction of the thiochromen ring system through cyclization reactions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the methylthio, nitro, and trifluoromethyl groups through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative pathway involves:

  • Step 1 : Condensation of 2-chloro-3-nitro-5-(trifluoromethyl)acetophenone with carbon disulfide (CS₂) in the presence of NaOH, forming a thioketone intermediate.

  • Step 2 : Alkylation with methyl iodide (MeI) to introduce the methylthio group, yielding 2-(methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one .

Key Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature: Room temperature for alkylation; 110°C for cyclization .

Methylthio Group (-SMe) Reactivity

  • Oxidation :
    The methylthio group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using hydrogen peroxide (H₂O₂). For example:

    • With 1.2 equiv H₂O₂: Sulfoxide formation (yield: ~75%).

    • With 5.0 equiv H₂O₂: Sulfone formation (yield: ~82%) .

    Mechanistic Insight : H₂O₂ acts as an electrophilic oxidant, with the reaction proceeding via a radical or two-electron pathway depending on conditions .

Nitro Group (-NO₂) Reactivity

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enabling downstream functionalization (e.g., amidation or diazotization). This reactivity is critical for pharmaceutical derivatization .

Cross-Coupling Reactions

The thiopyranone core participates in palladium-catalyzed cross-coupling reactions. While direct data for this compound is limited, analogous thiochromenones undergo:

  • Suzuki-Miyaura Coupling :
    Substitution at the C-2 position using arylboronic acids in the presence of Pd(OAc)₂, XPhos ligand, and Zn(OTf)₂ as a Lewis acid .

EntryArylboronic AcidProduct Yield (%)Conditions
1Phenyl67DMF, 80°C
24-Methoxyphenyl58DMF, 80°C
32-Furyl64DMF, 80°C

Mechanism :

  • Lewis acid (Zn²⁺) activates the thiopyranone by coordinating to carbonyl and sulfinyl oxygens.

  • Oxidative insertion of Pd(0) forms a palladium-thiochromone complex.

  • Transmetalation with arylboronic acid and reductive elimination yield the coupled product .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -CF₃) directs electrophiles to the meta position:

  • Halogenation :
    Bromination with N-bromosuccinimide (NBS) selectively substitutes at the meta position relative to the trifluoromethyl group .

Example :

  • Substrate : this compound.

  • Reagent : NBS (1.1 equiv), CH₂Cl₂, 25°C.

  • Product : 3-Bromo derivative (yield: ~72%) .

Thiomethylation and Alkylation

The methylthio group serves as a leaving group in nucleophilic substitution:

  • Displacement with Amines :
    Reaction with primary or secondary amines (e.g., 4-fluorobenzylamine) in DMF/K₂CO₃ yields 2-amino-thiochromenones .

Example :

  • Conditions : 4-Fluorobenzylamine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 110°C, 1 h.

  • Product : 2-((4-Fluorobenzyl)amino)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one (yield: 75.3%) .

Stability and Degradation

  • Hydrolytic Stability :
    The compound is stable under acidic conditions but undergoes hydrolysis in basic media (pH > 10) at the thiopyranone lactone ring .

  • Thermal Stability :
    Decomposes above 200°C, with the nitro group contributing to exothermic decomposition .

Scientific Research Applications

Biological Applications

The compound has shown promising results in several biological studies, particularly in the following areas:

Anticancer Activity

Research indicates that thiochromenone derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one have been evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The presence of nitro and trifluoromethyl groups is believed to enhance their cytotoxic effects due to increased electron-withdrawing capabilities, which may lead to improved interaction with biological targets .

Antimicrobial Properties

Thiochromenones have been investigated for their antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar thiochromenone derivatives have been reported to modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can include:

  • Cross-coupling reactions with arylboronic acids.
  • Condensation reactions involving thioketones and nitro compounds.

These synthetic routes not only produce the target compound but also allow for the exploration of various derivatives that may exhibit enhanced biological activities .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science:

Organic Electronics

Due to its unique electronic properties imparted by the trifluoromethyl group, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices may enhance charge transport properties and device efficiency .

Photovoltaic Materials

Research into photovoltaic materials suggests that incorporating thiochromenone derivatives can improve light absorption and energy conversion efficiency in solar cells. The structural characteristics of this compound may facilitate better electron mobility within the device architecture .

Case Studies

Several studies have documented the applications of thiochromenone derivatives:

  • Anticancer Study : A study published in RSC Advances demonstrated that thiochromenones showed moderate to high cytotoxicity against various cancer cell lines, with specific emphasis on the role of substituents like nitro groups in enhancing activity .
  • Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of thiochromenones against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration for pharmaceutical development .
  • Material Science Application : A recent paper outlined the incorporation of thiochromenone derivatives into polymer matrices for organic electronic applications, showing improved performance metrics compared to conventional materials .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Thiochromenone vs. Benzothiazinone: The target compound features a thiochromenone core (benzene fused to a thiopyran-4-one ring), whereas BTZ analogs like BTZ043 and BTZ044 possess a benzothiazinone core (benzene fused to a thiazine-4-one ring).

Substituent Profiles

The substituents at position 2 significantly influence physicochemical and biological properties:

Compound Name Core Structure Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Thiochromenone Methylthio (-SMe) C₁₁H₇F₃N₂O₃S₂ 348.3 Not reported Not reported
6p Thiochromenone Benzyl(methyl)amino C₁₈H₁₄F₃N₂O₃S 401.4 142–144 Antimicrobial (inferred)
6q Thiochromenone (3,4-Dimethoxybenzyl)(methyl)amino C₂₀H₁₈F₃N₂O₅S 476.4 186–188 Not reported
BTZ043 Benzothiazinone Dioxa ring substituent C₁₂H₈F₃N₂O₄S 333.3 Not reported Antitubercular (MTB)
Piperazinyl Analog Benzothiazinone 4-(Cyclohexylmethyl)piperazinyl C₂₀H₂₃F₃N₄O₃S 480.5 Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are conserved across analogs, enhancing stability and enabling redox-mediated mechanisms (e.g., nitroreduction in BTZs) .

Biological Activity

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is a thiochromenone derivative recognized for its complex structure and diverse biological activities. This compound, characterized by the presence of a methylthio group, a nitro group, and a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, antifungal, and antitumor agent.

The molecular formula of this compound is C11_{11}H6_6F3_3N3_3O3_3S2_2, with a molecular weight of approximately 321.3 g/mol. The unique combination of electron-withdrawing groups enhances its electrophilicity, which is crucial for its biological activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro and trifluoromethyl groups increase lipophilicity and modulate interactions with enzymes and receptors. These modifications allow the compound to act as an inhibitor in several enzymatic processes, particularly those involving oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

Thiochromone derivatives have been extensively studied for their antitumor potential. This compound specifically has demonstrated efficacy against cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitro group is believed to play a significant role in enhancing its cytotoxic effects .

Interaction with Enzymes

The compound's interaction with key enzymes such as trypanothione reductase has been explored. In studies focusing on tropical diseases like malaria and leishmaniasis, it was found that compounds similar to this compound could significantly increase reactive oxygen species (ROS) levels in parasites, leading to cell death .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of thiochromone derivatives found that this compound exhibited an IC50 value below 10 μM against several bacterial strains, indicating strong antibacterial activity .

Antitumor Activity Assessment

In vitro assays showed that this compound inhibited the proliferation of cancer cells with an IC50 value of approximately 5 μM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Methylthio-8-nitro-6-fluoro-4H-thiochromen-4-oneFluoro group instead of trifluoromethylModerate antibacterial activity
2-(Ethylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-oneEthylthio substitution affects solubilityEnhanced antifungal properties
2-Arylthio-8-nitro-6-trifluoromethyl-thiocoumarinDifferent aromatic substitutionsVariable antitumor activity

Q & A

Q. What synthetic methodologies are reported for 2-(methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one and its analogs?

The compound is synthesized via scaffold morphing of benzothiazinones (BTZs), a class of antitubercular agents. Key steps include:

  • Nucleophilic substitution : Reacting a thiochromenone core with piperazine derivatives (e.g., cyclohexylmethylpiperazine) under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) .
  • Functional group modifications : Introducing trifluoromethyl and nitro groups via electrophilic aromatic substitution. Methylthio groups are added using methanethiol or methylthio precursors under controlled pH .
  • Purification : Column chromatography and recrystallization yield high-purity products (e.g., 63.8–69.6% yields) .

Q. How is the compound characterized structurally?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the methylthio group shows a singlet at δ ~2.5 ppm, while aromatic protons near nitro groups resonate at δ ~8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C20_{20}H23_{23}F3_3N4_4O3_3S has an exact mass of 456.48 Da) .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups .

Q. What are the primary biological targets of this compound?

The compound inhibits DprE1 , a flavoenzyme critical for arabinogalactan biosynthesis in Mycobacterium tuberculosis. DprE1 is validated via:

  • Enzyme inhibition assays : IC50_{50} values in the nanomolar range .
  • Whole-cell activity : MIC values <0.1 µg/mL against drug-sensitive and MDR-TB strains .

Advanced Research Questions

Q. How does structural modification impact antimycobacterial activity?

SAR studies reveal:

  • Piperazine substitutions : Cyclohexylmethyl groups enhance membrane permeability (e.g., PBTZ169 has MIC = 0.7 nM vs. BTZ043) .
  • Nitro group position : The 8-nitro substituent is essential for covalent binding to DprE1’s active site cysteine (Cys387) .
  • Trifluoromethyl role : Improves metabolic stability and reduces off-target effects .
    Data Table :
ModificationMIC (µg/mL)DprE1 IC50_{50} (nM)Source
Parent compound0.0021.2
Piperidine derivative0.1515.0

Q. What mechanisms underlie resistance to this compound?

Resistance arises via:

  • DprE1 mutations : Cys387Ser or Cys387Ala mutations disrupt covalent binding .
  • Efflux pumps : Overexpression of MmpL3 reduces intracellular drug accumulation .
    Methodology : Resistance is studied using:
  • Directed evolution : Serial passaging of M. tuberculosis under sub-inhibitory drug concentrations .
  • Whole-genome sequencing : Identifying SNPs in resistant strains .

Q. How is in vivo efficacy evaluated in preclinical models?

  • Mouse TB models : Administered orally (10–50 mg/kg/day) for 4 weeks. Efficacy metrics include:
    • Bacterial load reduction : 2–3 log10_{10} CFU in lungs .
    • Toxicity : Liver enzyme (ALT/AST) levels monitored to assess safety .
  • Pharmacokinetics : Plasma half-life (~6 hours) and bioavailability (>80%) are measured via LC-MS .

Q. What computational tools predict binding interactions with DprE1?

  • Molecular docking (AutoDock Vina) : Simulates nitro group positioning near Cys387 .
  • MD simulations (GROMACS) : Evaluates stability of drug-enzyme complexes over 100 ns .

Data Contradictions and Resolutions

  • Synthetic yields : Reported yields vary (58–69%) due to differences in precursor purity and reaction conditions .
  • Resistance mechanisms : Some studies emphasize DprE1 mutations, while others highlight efflux pumps . Resolution requires strain-specific profiling.

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